molecular formula C12H15N3 B1357074 N-Methyl-1-[4-(1h-Pyrazol-1-Ylmethyl)phenyl]methanamine CAS No. 892502-08-8

N-Methyl-1-[4-(1h-Pyrazol-1-Ylmethyl)phenyl]methanamine

Cat. No.: B1357074
CAS No.: 892502-08-8
M. Wt: 201.27 g/mol
InChI Key: BQLXMVISWVMAID-UHFFFAOYSA-N
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Description

N-Methyl-1-[4-(1h-Pyrazol-1-Ylmethyl)phenyl]methanamine is a useful research compound. Its molecular formula is C12H15N3 and its molecular weight is 201.27 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

N-Methyl-1-[4-(1h-Pyrazol-1-Ylmethyl)phenyl]methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nicotinamide phosphoribosyltransferase (NAMPT), an enzyme that catalyzes the rate-limiting step of the NAD+ salvage pathway . This interaction is crucial as NAD+ is pivotal in many biological processes, including metabolism and aging. The nature of these interactions often involves binding to the active sites of these enzymes, thereby influencing their activity.

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with NAMPT can lead to alterations in NAD+ levels, which in turn affects cellular metabolism and energy production . Additionally, it has been shown to impact gene expression by binding to specific transcription factors, thereby influencing the transcription of target genes.

Molecular Mechanism

The molecular mechanism of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, its binding to NAMPT inhibits the enzyme’s activity, leading to reduced NAD+ synthesis . This inhibition can have downstream effects on various metabolic pathways and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to enhance metabolic activity and improve cellular function. At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have also been noted, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its interaction with NAMPT affects the NAD+ salvage pathway, influencing the overall metabolic state of the cell . These interactions can lead to changes in metabolite levels and shifts in metabolic flux, impacting cellular energy production and homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its activity and effectiveness in biochemical reactions and cellular processes.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It is often directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its activity and function, as it ensures that the compound interacts with the appropriate biomolecules and participates in relevant biochemical processes.

Properties

IUPAC Name

N-methyl-1-[4-(pyrazol-1-ylmethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-13-9-11-3-5-12(6-4-11)10-15-8-2-7-14-15/h2-8,13H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQLXMVISWVMAID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)CN2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30594629
Record name N-Methyl-1-{4-[(1H-pyrazol-1-yl)methyl]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892502-08-8
Record name N-Methyl-4-(1H-pyrazol-1-ylmethyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=892502-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-1-{4-[(1H-pyrazol-1-yl)methyl]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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